(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide
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Overview
Description
Reagents: Ethylene oxide or a similar epoxide.
Conditions: The reaction is typically conducted under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl and furan-3-yl intermediates. These intermediates are then subjected to a series of reactions to introduce the acrylamide group and the hydroxyethyl side chain.
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Step 1: Synthesis of Furan Intermediates
Reagents: Furan, bromine, and a suitable base (e.g., potassium carbonate).
Conditions: The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane.
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Step 2: Formation of the Acrylamide Group
Reagents: Acryloyl chloride and the furan intermediates.
Conditions: The reaction is performed in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide can undergo various chemical reactions, including:
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Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reagents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
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Reduction: The acrylamide group can be reduced to form the corresponding amine.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under an inert atmosphere to prevent oxidation.
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Substitution: The hydroxyethyl side chain can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often performed in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the acrylamide group produces the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of furan-containing molecules with biological systems. Its structural features allow it to mimic certain natural products, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for the development of drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its unique structural properties can impart desirable characteristics to these materials, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan rings can participate in π-π interactions or hydrogen bonding, while the acrylamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxyethyl)acrylamide
- (E)-3-(furan-2-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acrylamide
- (E)-3-(furan-3-yl)-N-(2-(furan-2-yl)-2-hydroxyethyl)acrylamide
Uniqueness
Compared to these similar compounds, (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide is unique due to the presence of three furan rings and a hydroxyethyl side chain. This structural complexity provides additional reactive sites and potential for diverse chemical interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-16(6-5-14-3-1-8-22-14)18-12-17(20,13-7-10-21-11-13)15-4-2-9-23-15/h1-11,20H,12H2,(H,18,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCWYMQPEKEAMK-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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